N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
描述
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14(27)15-7-9-17(10-8-15)22-20(28)13-25-21(29)26-19(24-25)12-11-18(23-26)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWGUPMADPLNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves multiple steps. One common synthetic route includes the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyridazine core. The final step involves the acylation of the triazolopyridazine intermediate with acetic anhydride to produce the target compound .
化学反应分析
N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate reagents and conditions
科学研究应用
Synthesis and Characterization
The synthesis of N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide typically involves multi-step organic reactions. The compound can be synthesized via a reaction involving 4-acetylphenyl isocyanate and appropriate triazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds with triazole and pyridazine moieties exhibit promising anticancer activity. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. This makes it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Activity
A study evaluating the anticancer efficacy of similar triazole derivatives reported percent growth inhibition rates exceeding 75% against several human cancer cell lines including SNB-19 and OVCAR-8. These findings suggest that modifications to the triazole structure can enhance anticancer potency .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated that several derivatives exhibited significant zones of inhibition compared to standard antibiotics .
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound for the development of new anticancer and antimicrobial agents. Further optimization of its chemical structure may enhance its efficacy and selectivity.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolopyridazine core allows it to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antibacterial and enzyme inhibition activities .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
A direct analog, N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide , differs only in the substituent at the 4-position of the phenyl ring (ethoxy vs. acetyl). The ethoxy group, being electron-donating, enhances solubility in polar solvents compared to the acetyl group, which may reduce bioavailability due to increased hydrophobicity. However, the acetyl group could improve binding affinity in hydrophobic enzyme pockets, as observed in analogous kinase inhibitors .
Core Heterocycle Modifications
Compounds with alternative heterocyclic cores, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c from ), replace the triazolo-pyridazinone core with benzoxazinone and pyrimidine moieties. These structures exhibit distinct electronic profiles:
- Triazolo-pyridazinone: Planar and rigid, favoring π-π stacking interactions.
Research Findings and Implications
Substituent Effects : The 4-acetylphenyl group in the target compound may confer superior metabolic stability compared to the 4-ethoxyphenyl analog, as acetyl groups are less prone to oxidative metabolism than ethers .
Heterocyclic Core Influence: Benzoxazinone derivatives (e.g., 7a-c) exhibit higher synthetic yields (72–85%) under mild conditions, suggesting that similar strategies (e.g., cesium carbonate-mediated coupling) could be explored for triazolo-pyridazinone analogs to improve efficiency .
Spectroscopic Consistency: Structural confirmation via ¹H NMR and IR spectroscopy is critical for both triazolo-pyridazinones and benzoxazinones, with resonance peaks for carbonyl groups (3-oxo) typically appearing at 1680–1720 cm⁻¹ in IR spectra .
生物活性
N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide is a compound of increasing interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the triazole ring : This is achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The introduction of the acetyl group on the phenyl ring is performed using acetic anhydride or acetyl chloride.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance:
- A study reported that derivatives containing triazole rings demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in tumor proliferation and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- In vitro studies have indicated that similar compounds possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to their ability to disrupt bacterial cell wall synthesis and function .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of triazole derivatives and tested their efficacy against human cancer cell lines. Among these derivatives, this compound showed promising results with an IC50 value significantly lower than standard chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(4-acetylphenyl)-... | 15 | MCF7 (Breast) |
| Standard Drug | 25 | MCF7 (Breast) |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, various derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that N-(4-acetylphenyl)-... exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| N-(4-acetylphenyl)-... | 32 | Staphylococcus aureus |
| Leading Antibiotic | 64 | Staphylococcus aureus |
The biological activity of N-(4-acetylphenyl)-... can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell division and proliferation in cancer cells.
- Disruption of Cell Membranes : Antimicrobial activity is often linked to the compound's ability to disrupt bacterial membranes.
- Induction of Apoptosis : Some studies suggest that compounds in this class can trigger programmed cell death in malignant cells.
常见问题
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(4-acetylphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide?
Methodological Answer: The synthesis involves multi-step reactions:
Pyridazinone Core Formation : React hydrazine derivatives with carbonyl compounds under reflux in ethanol or acetic acid (80–100°C) .
Triazole Ring Construction : Cyclize intermediates using catalysts like HCl or H₂SO₄ at 60–80°C .
Acetylation : Introduce the acetamide group via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with bases like triethylamine .
Key Optimization Factors :
- Temperature control (±5°C) to prevent side reactions.
- Solvent purity (e.g., anhydrous DMF) to enhance yield.
- Catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and verify regioselectivity during synthesis .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the triazolo-pyridazin core .
Q. How do solubility and stability properties impact experimental design?
Methodological Answer:
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80) for biological assays. Poor solubility in polar solvents may require derivatization (e.g., salt formation) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic or photolytic degradation. Store at -20°C in amber vials to preserve integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions .
- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., triazolo-pyridazines in ) to identify substituent-dependent trends .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive binding .
- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Biophysical Validation : Surface Plasmon Resonance (SPR) or ITC to measure binding affinity (Kd) and stoichiometry .
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
Methodological Answer:
- Substituent Screening : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or acetamide groups. Prioritize substitutions at the triazolo N1 and pyridazin C6 positions .
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) to prioritize lead compounds .
- Toxicity Screening : Use zebrafish or primary hepatocyte models to evaluate hepatotoxicity and cardiotoxicity early in development .
Q. What experimental approaches are recommended for analyzing metabolic pathways of this compound?
Methodological Answer:
- In Vitro Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) and analyze metabolites via LC-MS/MS. Identify major phase I (oxidation) and phase II (glucuronidation) products .
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite distribution in rodent models .
- Biotransformation Mapping : Use computational tools like Meteor (Lhasa Ltd.) to predict likely metabolic sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
